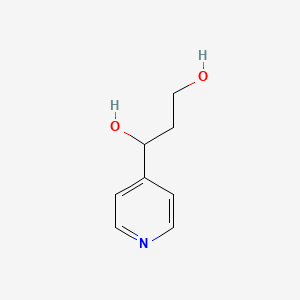
1-(吡啶-4-基)丙烷-1,3-二醇
描述
1-(Pyridin-4-yl)propane-1,3-diol is a chemical compound with the molecular formula C8H11NO2. It is a derivative of propane-1,3-diol, where one of the hydrogen atoms is replaced by a pyridin-4-yl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity .
科学研究应用
1-(Pyridin-4-yl)propane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral reagent and intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of prodrugs.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial applications
作用机制
Target of Action
The primary target of 1-(Pyridin-4-yl)propane-1,3-diol is the cytochrome P450 (CYP) enzyme, specifically CYP3A4 . This enzyme is expressed in cells such as hepatocytes and plays a crucial role in the oxidative cleavage reaction of HepDirect prodrugs .
Mode of Action
1-(Pyridin-4-yl)propane-1,3-diol, as a HepDirect prodrug intermediate, is designed to undergo an oxidative cleavage reaction in the liver, catalyzed by CYP . This interaction results in the selective release of the monophosphate of a nucleoside (NMP) in CYP3A4-expressing cells, while remaining intact in the plasma and extrahepatic tissues .
Biochemical Pathways
The compound affects the biochemical pathway involving the HepDirect prodrugs . These prodrugs are 1,3-diol cyclic phosphates that undergo an oxidative cleavage reaction in the liver, catalyzed by CYP . The downstream effects include the selective release of NMP in CYP3A4-expressing cells .
Pharmacokinetics
As a hepdirect prodrug intermediate, it is expected to have good bioavailability due to its selective release mechanism in cyp3a4-expressing cells .
Result of Action
The molecular effect of the action of 1-(Pyridin-4-yl)propane-1,3-diol involves the selective release of NMP in CYP3A4-expressing cells . On a cellular level, this results in the compound remaining intact in the plasma and extrahepatic tissues, thereby reducing potential side effects .
Action Environment
The action, efficacy, and stability of 1-(Pyridin-4-yl)propane-1,3-diol are influenced by the presence of CYP3A4-expressing cells, such as hepatocytes . Environmental factors such as the presence of other compounds or inhibitors that affect CYP3A4 activity could potentially influence the action of this compound .
准备方法
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 1-(Pyridin-4-yl)propane-1,3-diol involves a chemoenzymatic process. This process starts with isonicotinic acid, which is converted into the key chiral intermediate, β-hydroxyester, using ketoreductase (KRED) EA. The β-hydroxyester is then reduced using a NaBH4/MgCl2 system to obtain 1-(Pyridin-4-yl)propane-1,3-diol with high enantiomeric excess (>99.9%) and yield (80%) .
Industrial Production Methods
The chemoenzymatic process mentioned above is not only efficient but also cost-effective and environmentally friendly, making it suitable for industrial-scale production. The process can be performed on a 100 g scale with a substrate concentration of up to 150 g/L, achieving a yield of 93% .
化学反应分析
Types of Reactions
1-(Pyridin-4-yl)propane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-4-carboxaldehyde, while reduction can produce 1-(Pyridin-4-yl)propan-1-ol .
相似化合物的比较
Similar Compounds
- 1-(Pyridin-2-yl)propane-1,3-diol
- 1-(Pyridin-3-yl)propane-1,3-diol
- 2,2-Dimethyl-1-pyridin-4-yl-propane-1,3-diol
Uniqueness
1-(Pyridin-4-yl)propane-1,3-diol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its isomers, such as 1-(Pyridin-2-yl)propane-1,3-diol and 1-(Pyridin-3-yl)propane-1,3-diol, the 4-substitution provides different reactivity and binding characteristics, making it suitable for specific applications in research and industry .
属性
IUPAC Name |
1-pyridin-4-ylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-5,8,10-11H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPWSASGSYTONB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626792 | |
| Record name | 1-(Pyridin-4-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329325-40-8 | |
| Record name | 1-(Pyridin-4-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


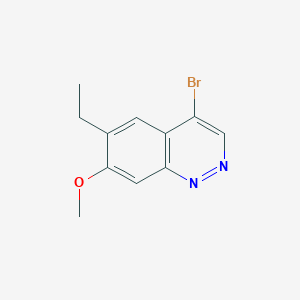
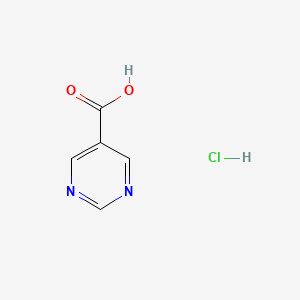
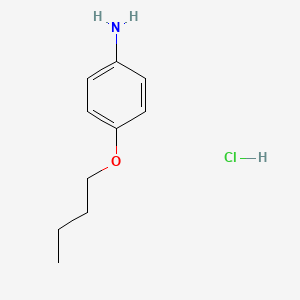
![3,6,7-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1629847.png)

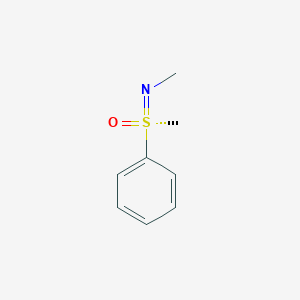
![[1,1'-Biphenyl]-2,2',4,4',5,5'-hexol](/img/structure/B1629853.png)
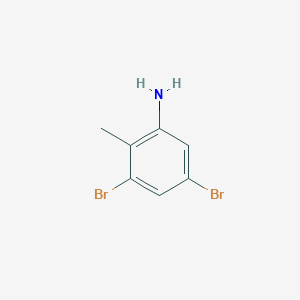
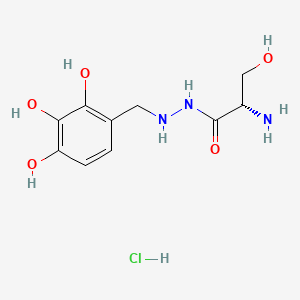

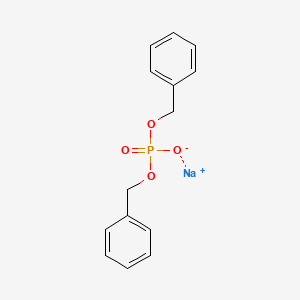
![sodium;4-[(2Z)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate](/img/structure/B1629861.png)
![1-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B1629863.png)

